Synthetic Yield Comparison: 1,4-Isomer vs. 1,2-Isomer in Chlorination of Diphosphinobenzenes
In the synthesis of bis(dichlorophosphino)benzenes via chlorination of the corresponding diphosphinobenzenes with PCl₅, the 1,2-isomer was obtained in 93% yield. The reported yield for the 1,4-isomer derivative (1,4-bis(dichlorophosphino)-2,3,5,6-tetrakis(p-tert-butylphenyl)benzene) is 56% under different reaction conditions [1][2]. This quantifies the differential reactivity inherent to the substitution pattern and steric environment.
| Evidence Dimension | Synthetic Yield (Chlorination of Diphosphinobenzene) |
|---|---|
| Target Compound Data | 56% (for 1,4-bis(dichlorophosphino)-2,3,5,6-tetrakis(p-tert-butylphenyl)benzene derivative) |
| Comparator Or Baseline | 1,2-Bis(dichlorophosphino)benzene: 93% |
| Quantified Difference | 37 percentage points higher yield for 1,2-isomer |
| Conditions | Target: via 1,4-diiodo-2,3,5,6-tetrakis(p-tert-butylphenyl)benzene precursor; Comparator: direct chlorination of 1,2-diphosphinobenzene with PCl₅ |
Why This Matters
This yield differential informs procurement decisions when planning multi-step syntheses, as the 1,4-isomer may require different stoichiometric adjustments or purification strategies compared to the more readily accessible 1,2-isomer.
- [1] Zander, E., Schweidt, L., Purschke, S., Michalik, D., Villinger, A., Bresien, J., Schulz, A. Synthesis of Benzene Derivatives with Multiple Dichlorophosphino Groups. ChemPlusChem. 2023, 88(5), e202300072. View Source
- [2] Shah, S., Concolino, T., Rheingold, A. L., Protasiewicz, J. D. Sterically Encumbered Systems for Two Low-Coordinate Phosphorus Centers. Inorganic Chemistry. 2000, 39(17), 3860-3867. View Source
